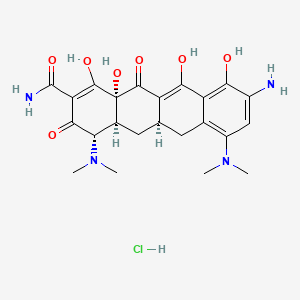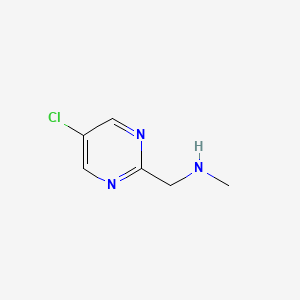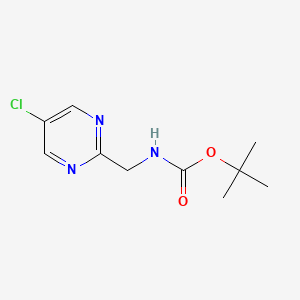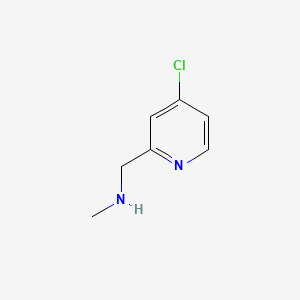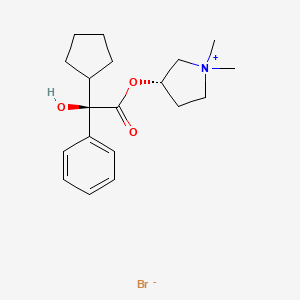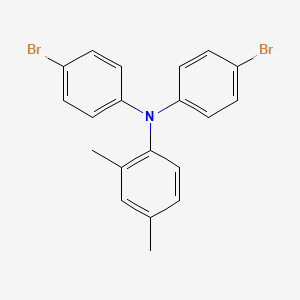
N,N-Bis(4-bromophenyl)-2,4-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis(4-bromophenyl)-2,4-dimethylaniline is an organic compound with the molecular formula C20H17Br2N It is a derivative of aniline, where the nitrogen atom is bonded to two 4-bromophenyl groups and a 2,4-dimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(4-bromophenyl)-2,4-dimethylaniline typically involves the reaction of 4-bromoaniline with 2,4-dimethylbenzaldehyde in the presence of a reducing agent. One common method is the reductive amination process, where the aldehyde group of 2,4-dimethylbenzaldehyde reacts with the amine group of 4-bromoaniline to form an imine intermediate, which is then reduced to the corresponding amine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Bis(4-bromophenyl)-2,4-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form the corresponding amine derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N,N-Bis(4-bromophenyl)-2,4-dimethylaniline has several applications in scientific research:
Organic Electronics: It is used as a hole-transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Materials Science: The compound is used in the synthesis of polymers and copolymers with specific electronic properties.
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic applications.
Catalysis: It is used as a ligand in transition metal-catalyzed reactions.
Mécanisme D'action
The mechanism of action of N,N-Bis(4-bromophenyl)-2,4-dimethylaniline depends on its application. In organic electronics, it functions as a hole-transport material by facilitating the movement of positive charges (holes) through the device. This is achieved through the formation of π-conjugated systems that allow for efficient charge transport.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Bis(4-bromophenyl)aniline: Similar structure but lacks the 2,4-dimethyl groups.
N,N-Bis(4-bromophenyl)-N-methylamine: Similar structure but has a methyl group instead of the 2,4-dimethylphenyl group.
Uniqueness
N,N-Bis(4-bromophenyl)-2,4-dimethylaniline is unique due to the presence of both bromine atoms and the 2,4-dimethylphenyl group. This combination of substituents imparts specific electronic properties that make it suitable for use in advanced materials and electronic devices.
Propriétés
IUPAC Name |
N,N-bis(4-bromophenyl)-2,4-dimethylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Br2N/c1-14-3-12-20(15(2)13-14)23(18-8-4-16(21)5-9-18)19-10-6-17(22)7-11-19/h3-13H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULWMMKSEOZHND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Br2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(5S,8E,10E,12R)-12-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-5-hydroxy-15-(trimethylsilyl)-8,10-Pentad](/img/new.no-structure.jpg)
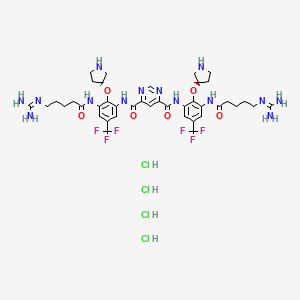
![(2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-5-(trimethylsilyl)-4-pentyn-1-ol](/img/structure/B565788.png)
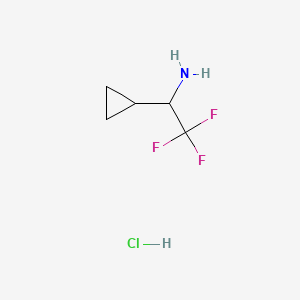
![Tert-butyl-[(E,3R)-1-iodopent-1-en-3-yl]oxy-diphenylsilane](/img/structure/B565791.png)
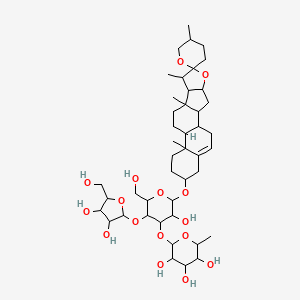
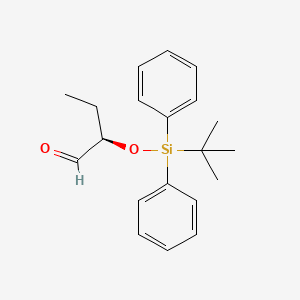
![(1R)-1-[(5R)-3,6-Dimethoxy-5-propan-2-yl-2,5-dihydropyrazin-2-yl]-2-methylpropan-1-ol](/img/structure/B565796.png)
